In Vivo Survival Benefit in Lethal Toxic Shock Model: T6167923 vs. T5996207
In a murine model of SEB+LPS-induced lethal toxic shock, T6167923 provided complete survival protection at 1 mg (i.p., single dose) with a p-value ≤0.0001 compared to untreated controls, whereas the closely related analog T5996207 at an equivalent dose of 0.17 mg failed to confer significant protection (p-value ≤0.4592) [1]. This head-to-head comparison within the same study directly quantifies the superior in vivo efficacy of T6167923.
| Evidence Dimension | In vivo survival protection in SEB+LPS-induced toxic shock |
|---|---|
| Target Compound Data | 100% survival at 1 mg dose (i.p., single dose), p-value ≤0.0001 vs. untreated |
| Comparator Or Baseline | T5996207: 0.17 mg dose (i.p., single dose), p-value ≤0.4592 vs. untreated |
| Quantified Difference | T6167923 provides statistically significant protection (p≤0.0001) vs. T5996207 non-significant effect (p=0.4592) |
| Conditions | Murine model; SEB (1.0 μg) + LPS challenge; survival monitored over 7 days |
Why This Matters
For preclinical efficacy studies, T6167923 uniquely delivers robust in vivo survival benefit, whereas T5996207 requires substantially higher doses for comparable protection, directly impacting experimental design and cost.
- [1] Olson, M. A., et al. Figure 7. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen. Scientific Reports 5, 14246 (2015). View Source
